molecular formula C13H12BrNO3 B2828808 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide CAS No. 1396814-90-6

2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2828808
CAS No.: 1396814-90-6
M. Wt: 310.147
InChI Key: XQMINRHSWBIKKX-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a furan ring

Mechanism of Action

Target of Action

The primary targets of 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide are the LuxR-type receptor in Acinetobacter baumanniiAbaR and the quorum-sensing repressor in P. aeruginosaQscR . These targets play a crucial role in bacterial communication and pathogenesis.

Mode of Action

This compound acts as an active inhibitor of its targets . By binding to these receptors, it disrupts the normal signaling pathways in these bacteria, thereby inhibiting their ability to communicate and coordinate group behaviors.

Biochemical Pathways

The compound affects the quorum sensing pathways in the target bacteria . Quorum sensing is a system of stimulus and response correlated to population density. By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms, produce virulence factors, and resist antibiotics.

Result of Action

The inhibition of quorum sensing by this compound leads to a decrease in the virulence of the target bacteria . This can result in a reduced ability for the bacteria to cause disease, making it easier for the host’s immune system to clear the infection.

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. Benzamides are generally considered safe for laboratory handling, but specific safety data would depend on the exact compound .

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications. It could also involve investigating its biological activity and potential uses in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the bromination of N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide. This can be achieved through the reaction of N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide derivatives with different substituents.

    Oxidation: Formation of furan-3-carboxylic acid derivatives.

    Reduction: Formation of N-(2-(furan-3-yl)-2-hydroxyethyl)benzylamine.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(dibenzo[b,d]furan-3-yl)benzamide
  • 2-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Uniqueness

2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c14-11-4-2-1-3-10(11)13(17)15-7-12(16)9-5-6-18-8-9/h1-6,8,12,16H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMINRHSWBIKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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